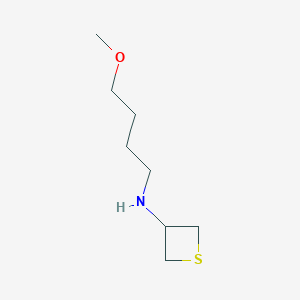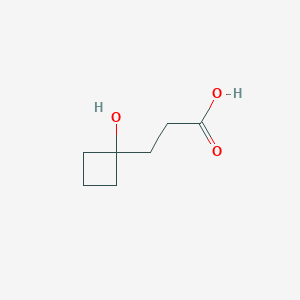
3-(1-Hydroxycyclobutyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxycyclobutyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.
Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.
Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.
Applications De Recherche Scientifique
3-(1-Hydroxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
Cyclobutane-1,1-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups.
3-(1-Hydroxycyclopentyl)propanoic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(1-Hydroxycyclohexyl)propanoic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 3-(1-Hydroxycyclobutyl)propanoic acid is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(1-hydroxycyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |
Clé InChI |
MRJLFSVCKOUTFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


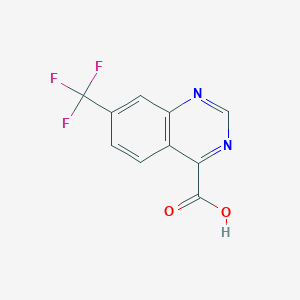
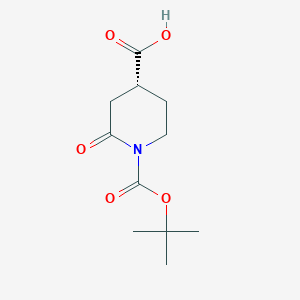

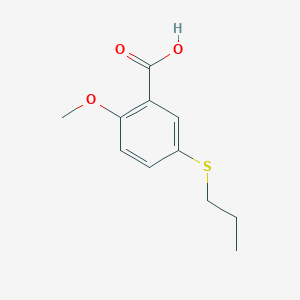
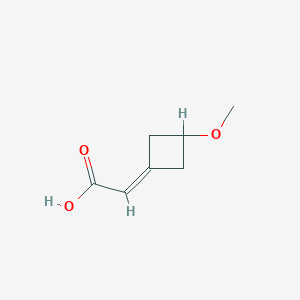
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)


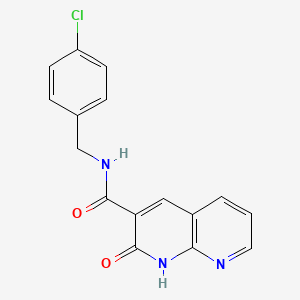
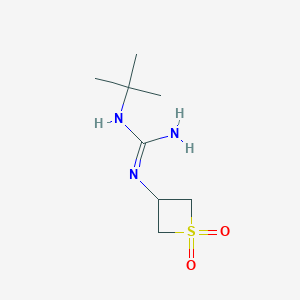
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

